Fmoc-Asp-OAll

Solid-Phase Peptide Synthesis Cyclic Peptides On-Resin Cyclization

Fmoc-Asp-OAll (CAS 144120-53-6) is an irreplaceable building block for Fmoc solid-phase peptide synthesis where on-resin modification of the α-carboxyl group is required. Its dual orthogonal protection—base-labile Fmoc at the α-amine and Pd(0)-cleavable α-allyl ester—enables selective deprotection without affecting acid-labile side-chain groups. This chemistry is essential for head-to-tail cyclic peptides (76‑86% yield), branched architectures, side-chain lactams, and segment condensation strategies that reduce purification burden. Unlike Fmoc-Asp(ODmab)-OH, the electron-withdrawing allyl ester suppresses aspartimide formation, delivering higher crude purity. For complex, high-value peptide therapeutics, Fmoc-Asp-OAll is the proven, high-performance choice. Order now with standard cold-chain shipping.

Molecular Formula C22H21NO6
Molecular Weight 395.4 g/mol
Cat. No. B557536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asp-OAll
SynonymsFmoc-Asp-OAll; 144120-53-6; Fmoc-L-asparticacid1-allylester; (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoicacid; C22H21NO6; AmbotzFAA1355; Fmoc-Asp-(Allyl)OH; AC1ODTHV; 1-AllylN-Fmoc-L-aspartate; 47578_ALDRICH; SCHEMBL118904; 47578_FLUKA; CTK8C5201; EBD7186; MolPort-003-934-191; ACT09474; Fmoc-L-asparticacida-allylester; ZINC2565873; ANW-74600; CF-470; Fmoc-L-asparticacid|A-allylester; AKOS016008679; AM81609; N-Fmoc-L-asparticAcid1-AllylEster; RTR-005620
Molecular FormulaC22H21NO6
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)/t19-/m0/s1
InChIKeyZJMVIWUCCRKNHY-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Asp-OAll in Peptide Synthesis: A Foundational Orthogonally Protected Aspartic Acid Building Block


Fmoc-Asp-OAll (N-α-Fmoc-L-aspartic acid α-allyl ester) is a foundational amino acid building block utilized in Fmoc-based solid-phase peptide synthesis (SPPS) [1]. It features a dual orthogonal protection scheme, with a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amine and an α-allyl ester protecting the α-carboxylic acid . This unique arrangement enables the selective and sequential deprotection of the α-carboxyl group in the presence of the Fmoc group and other common acid-labile side-chain protecting groups (e.g., tert-butyl (tBu) esters, Boc, trityl) using a mild, palladium-catalyzed reaction .

Why Fmoc-Asp-OAll Cannot Be Replaced by Generic Aspartic Acid Derivatives in Complex SPPS


Generic substitution fails because the α-allyl ester's orthogonal deprotection chemistry is not a universal feature of aspartic acid derivatives. Common alternatives like Fmoc-Asp(OtBu)-OH are not orthogonal; their side-chain protection is removed under the same strong acidic conditions (TFA) as global peptide-resin cleavage, precluding selective on-resin modification of the α-carboxyl group [1]. Conversely, alternative orthogonal esters (e.g., Fmoc-Asp(ODmab)-OH, Fmoc-Asp(OPp)-OH) exhibit markedly higher aspartimide side-reaction rates, compromising product purity and yield . The unique combination of mild Pd(0)-mediated deprotection, the α-allyl ester's electron-withdrawing nature that reduces nucleophilic attack, and its compatibility with Fmoc/tBu strategies makes Fmoc-Asp-OAll irreplaceable for specific advanced applications such as on-resin head-to-tail cyclization and synthesis of branched or modified peptides [2].

Quantitative Differentiation Evidence for Fmoc-Asp-OAll: Orthogonality, Selectivity, and Performance Metrics


Orthogonal Allyl Ester Enables Quantitative On-Resin Cyclization Yields vs. Non-Orthogonal Esters

Fmoc-Asp-OAll's α-allyl ester enables on-resin head-to-tail cyclization of peptides, a process impossible with the standard non-orthogonal Fmoc-Asp(OtBu)-OH [1]. In a study synthesizing the cyclic peptide cyclo(Cys-Thr-Abu-Gly-Gly-Ala-Arg-Pro-Asp-Phe) using on-resin native chemical ligation, the strategy relying on Fmoc-Asp-OAl anchoring and subsequent Pd(0)-mediated allyl ester cleavage achieved a 76-86% overall yield with ~70% initial purity on PEGA and CLEAR resins [2]. In contrast, using Fmoc-Asp(OtBu)-OH would require full peptide-resin cleavage before cyclization in solution, a process known to lead to lower yields, higher dilution requirements, and increased purification burden, though a direct head-to-head yield comparison for this specific peptide was not performed.

Solid-Phase Peptide Synthesis Cyclic Peptides On-Resin Cyclization

Mild Pd(0)-Mediated Allyl Ester Cleavage Preserves >97% Acid-Labile Side-Chain Protection Integrity

The α-allyl ester of Fmoc-Asp-OAll is quantitatively and selectively removed using Pd(Ph3P)4 in a mixture of CHCl3/AcOH/NMM (N-methylmorpholine) . This process leaves the Fmoc group and all standard acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) intact, a critical feature for building complex, multi-functional peptides. In contrast, deprotection of the common alternative, Fmoc-Asp(ODmab)-OH, often relies on hydrazine, which can be less selective and may promote unwanted side reactions [1]. Furthermore, the stronger, more common acid (TFA) used for Fmoc-Asp(OtBu)-OH deprotection globally cleaves the peptide from the resin, precluding any further on-resin selective modifications of the α-carboxyl group. The effectiveness of this orthogonal strategy is demonstrated by the >97% acidimetric purity specification reported by vendors, which reflects the chemical integrity of the building block and its ability to withstand repeated piperidine treatments during Fmoc-SPPS .

Orthogonal Protection Deprotection Chemistry Peptide Synthesis

Electron-Withdrawing Allyl Ester Reduces Aspartimide Formation Propensity vs. Alternative Orthogonal Esters

Aspartimide formation is a major side reaction during Fmoc-SPPS of Asp-containing peptides. The α-allyl ester in Fmoc-Asp-OAll offers a strategic advantage in suppressing this unwanted cyclization compared to more commonly used orthogonal esters like Fmoc-Asp(ODmab)-OH and Fmoc-Asp(OPp)-OH, although it is less stable than the non-orthogonal OtBu ester . The electron-withdrawing nature of the allyl group makes the side-chain carboxyl less nucleophilic, thereby reducing the rate of intramolecular attack on the preceding peptide bond. Quantitative data from a study comparing aspartimide formation in a scorpion toxin II model peptide variant (H-Val-Lys-Asp-Arg-Tyr-Ile-OH) under Fmoc removal conditions (piperidine/DBU) shows that while Fmoc-Asp(OAll)-OH exhibits some aspartimide formation, its rate is significantly lower than that observed for Fmoc-Asp(ODmab)-OH [1]. Specifically, the study found that the OAll ester showed lower levels of aspartimide-related byproducts compared to ODmab ester under identical piperidine treatment conditions, though precise numerical values were not provided in the abstract. This reduced side-reaction profile translates directly to higher crude peptide purity and simplifies purification.

Aspartimide Suppression Peptide Synthesis Side Reactions

Proven Industrial Scalability: High Purity and Yield in Large-Scale Peptide Drug Synthesis (Lixisenatide)

The industrial utility of Fmoc-Asp-OAll is demonstrated by its application in the synthesis of the 44-amino acid GLP-1 receptor agonist drug, Lixisenatide. A patent (CN113173987A) describes a method where Fmoc-Asp-OAll is used to anchor a 1-28 peptide fragment to the resin via its side-chain carboxyl, enabling a key segment condensation strategy [1]. After deprotection of the α-allyl ester, the 1-28 fragment is coupled with a fully protected 29-44 fragment. This method, enabled by the unique orthogonal protection of Fmoc-Asp-OAll, directly improved the crude peptide purity, reduced the difficulty of purification, and increased the final product yield compared to standard linear synthesis [2]. In contrast, using a non-orthogonal protecting group strategy for this segment condensation would be impossible, and even alternative orthogonal esters (like ODmab) would likely result in a lower purity crude product due to increased aspartimide formation, as shown in Evidence Item 3. This demonstrates a clear procurement advantage for the synthesis of complex, long-chain therapeutic peptides.

Peptide Therapeutics Process Chemistry Scale-up

Optimal Application Scenarios for Fmoc-Asp-OAll Based on Verified Differentiation Evidence


Synthesis of Head-to-Tail Cyclic Peptides with High Purity and Yield

Fmoc-Asp-OAll is the preferred building block for on-resin synthesis of head-to-tail cyclic peptides. As demonstrated in Evidence Item 1, its use enables a 76-86% overall yield with ~70% initial purity for a model cyclic peptide [1]. This scenario applies to the development of cyclic peptide drug candidates where a rigid, constrained conformation is desired for improved stability, potency, or bioavailability.

On-Resin Synthesis of Branched Peptides, Lactams, and Glycopeptides

The orthogonal α-allyl ester is ideal for creating complex peptide architectures. As detailed in Evidence Item 2, the selective Pd(0)-mediated deprotection allows for on-resin modification of the α-carboxyl group without affecting other protecting groups . This is critical for synthesizing branched peptides, side-chain lactams, and N-glycopeptides via direct coupling of glycosylamines to the resin-bound peptide [2].

Industrial-Scale Manufacturing of Long-Chain Therapeutic Peptides via Segment Condensation

For large-scale production of complex peptide drugs like Lixisenatide, Fmoc-Asp-OAll offers a significant process advantage. As shown in Evidence Item 4, its unique protection enables a segment condensation strategy that improves crude peptide purity and reduces purification burden compared to a linear synthesis [3]. This translates directly to lower manufacturing costs and higher throughput.

Synthesis of Aspartic Acid-Containing Peptides Where Minimizing Aspartimide Formation is Critical

In sequences prone to aspartimide formation, Fmoc-Asp-OAll offers a favorable balance between orthogonality and side-reaction suppression. While not as stable as the non-orthogonal OtBu ester, the electron-withdrawing allyl group provides better protection against base-catalyzed aspartimide formation compared to the commonly used orthogonal ODmab ester, as indicated in Evidence Item 3 . This makes it a judicious choice for synthesizing high-purity Asp-containing peptides, particularly when on-resin modifications are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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